BENGHE Foundational & Exploratory

Check Availability & Pricing

RO3201195: A Technical Guide to its Target
Protein and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R0O3201195

Cat. No.: B1678687

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibitor RO3201195, its
target protein, binding site, and the associated signaling pathway. The information is curated for
professionals in drug discovery and development, offering detailed experimental protocols and
guantitative data to support further research.

Introduction

RO3201195 is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-
activated protein kinase (MAPK) alpha.[1][2] Developed through high-throughput screening and
subsequent optimization, RO3201195 belongs to a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-
3-phenylmethanones.[1][2] Its high selectivity is a key attribute, making it a valuable tool for
studying the physiological and pathological roles of p38a MAPK and a potential therapeutic
agent for inflammatory diseases.[1]

Target Protein: p38 Mitogen-Activated Protein
Kinase o (p38a)

The primary molecular target of RO3201195 is the alpha isoform of p38 mitogen-activated
protein kinase (p38a), also known as MAPK14.[1][2] p38 MAPKs are a family of
serine/threonine kinases that play a central role in cellular responses to a variety of
extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38
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MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines
such as tumor necrosis factor-alpha (TNF-a) and interleukin-1 beta (IL-1), making it an
attractive target for anti-inflammatory therapies.[3]

Binding Site and Mechanism of Action

R0O3201195 binds to the ATP-binding pocket of unphosphorylated p38a.[1][2][4] The high
selectivity of RO3201195 is attributed to a unique hydrogen bond formed between the
exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38a kinase domain.
[1][2][4] This interaction is not commonly observed with other kinases, thus contributing to the
inhibitor's specificity. The crystal structure of RO3201195 in complex with human p38a has
been resolved and is available in the Protein Data Bank (PDB) under the accession code
2GFS.[4]

The binding of RO3201195 to the ATP pocket prevents the binding of ATP, thereby inhibiting
the kinase activity of p38a and blocking the downstream signaling cascade.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of RO3201195 have been evaluated against p38a and a
panel of other kinases. The following table summarizes the available quantitative data.

. Fold Selectivity vs. Other
Kinase Target IC50 (nM)

Kinases
p38a 15
JNK1 >10,000 >667
ERK2 >10,000 >667
PKA >10,000 >667
PKCa >10,000 >667
CDK2 >10,000 >667

Data extracted from Goldstein, D.M., et al. (2006). J. Med. Chem. 49(5), 1562-1575.
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Experimental Protocols
p38a Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of
compounds against p38a kinase.

Materials:

Recombinant human p38a (unactivated)

o MKK®6 (constitutively active)

e ATP

e Myelin Basic Protein (MBP) or other suitable substrate (e.g., ATF-2)
o [y-2P]ATP

o Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgClz, 25 mM f3-
glycerophosphate, 2 mM DTT, 0.1 mM NasVOa)

e R0O3201195 or other test compounds
e Phosphocellulose paper
 Scintillation counter

Procedure:

 Activation of p38a: Pre-incubate recombinant human p38a with constitutively active MKK6 in
the kinase assay buffer containing 50 uM ATP for 60 minutes at 30°C.

e Inhibitor Preparation: Prepare serial dilutions of RO3201195 or other test compounds in the
kinase assay buffer.

o Kinase Reaction:
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o In a microcentrifuge tube, combine the activated p38a, the test compound at various
concentrations, and the substrate (e.g., MBP at 0.5 mg/mL).

o Initiate the kinase reaction by adding [y-32P]ATP to a final concentration of 10 puM.

o Incubate the reaction mixture for 20 minutes at 30°C.

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto
phosphocellulose paper.

Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to
remove unincorporated [y-32P]ATP.

Quantification: Measure the incorporation of 32P into the substrate using a scintillation
counter.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and
determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for p38a

This protocol outlines a competitive binding assay to determine the affinity of compounds for
the p38a ATP binding site.

Materials:

Recombinant human p38a

Radiolabeled p38a inhibitor (e.g., [BH]SB202190)

Binding Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgClz, 1 mM EDTA, 1 mM DTT)

R0O3201195 or other test compounds

Glass fiber filters

Filtration manifold

Scintillation counter
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Procedure:

e Reaction Setup: In a 96-well plate, combine the recombinant human p38a, the radiolabeled
inhibitor at a concentration close to its Kd, and the test compound at various concentrations
in the binding buffer.

 Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to
reach equilibrium.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration
manifold to separate bound from unbound radioligand.

e Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-
specifically bound radioligand.

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: Determine the amount of specifically bound radioligand at each concentration
of the test compound. Calculate the IC50 value and subsequently the Ki value using the
Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow
Diagrams
p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of
inhibition by RO3201195.
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Caption: p38 MAPK signaling pathway inhibited by RO3201195.
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Experimental Workflow for p38a Kinase Inhibition Assay

The following diagram outlines the key steps in the p38a kinase inhibition assay.
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Caption: Workflow for p38a kinase inhibition assay.

Logical Relationship of RO3201195 Selectivity

This diagram illustrates the key structural feature responsible for the selectivity of RO3201195

for p38a.
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Caption: Basis of RO3201195 selectivity for p38a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [RO3201195: A Technical Guide to its Target Protein and
Binding Site]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678687#ro03201195-target-protein-and-binding-site]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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